(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid
CAS No.:
Cat. No.: VC17809878
Molecular Formula: C7H8BrNO2S
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8BrNO2S |
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Molecular Weight | 250.12 g/mol |
IUPAC Name | (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid |
Standard InChI | InChI=1S/C7H8BrNO2S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
Standard InChI Key | KYVNKDPVZZZKOJ-RXMQYKEDSA-N |
Isomeric SMILES | C1=CSC(=C1C[C@H](C(=O)O)N)Br |
Canonical SMILES | C1=CSC(=C1CC(C(=O)O)N)Br |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a thiophene ring substituted with a bromine atom at the 2-position and an alanine side chain at the 3-position. The (2R) configuration refers to the stereochemistry of the alpha-carbon in the amino acid backbone, which influences its interactions with biological targets . The thiophene ring, a five-membered heterocycle containing sulfur, contributes to the molecule’s aromaticity and electronic properties, while the bromine atom enhances electrophilic reactivity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid | |
Molecular Formula | ||
Molecular Weight | 250.12 g/mol | |
XLogP3 | -0.7 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 4 |
Stereochemical Considerations
The (2R) enantiomer exhibits distinct biological activity compared to its (2S) counterpart. For example, the (S)-enantiomer of a related 5-bromothiophene derivative shows specific receptor-binding affinities , suggesting that the (2R) configuration may similarly influence target selectivity. The absolute configuration is critical for interactions with chiral biological environments, such as enzyme active sites .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, starting with bromination of thiophene derivatives. A reported method for analogous compounds employs palladium-catalyzed cross-coupling reactions to introduce the bromine substituent. The amino acid backbone is subsequently attached via alkylation or Michael addition, followed by resolution to isolate the (2R) enantiomer using chiral chromatography .
Table 2: Representative Synthesis Steps
Step | Description | Techniques Used |
---|---|---|
1 | Bromination of 3-thiophenecarboxylic acid | Electrophilic substitution |
2 | Introduction of alanine side chain | Alkylation |
3 | Enantiomeric resolution | Chiral HPLC |
Analytical Characterization
Purification and analysis rely on techniques such as:
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High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric purity.
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Nuclear Magnetic Resonance (NMR): and NMR verify structural integrity and regioisomerism .
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Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 248.94591 Da .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in aqueous solutions but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO). Its stability is pH-dependent, with degradation observed under strongly acidic or basic conditions. The bromine atom’s electronegativity increases the molecule’s susceptibility to nucleophilic substitution reactions .
Computational Predictions
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LogP: A computed XLogP3 of -0.7 indicates moderate hydrophilicity .
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pKa: The carboxylic acid group has a predicted pKa of 2.4, while the amino group’s pKa is 9.7, suggesting zwitterionic behavior at physiological pH .
Biological Activity and Applications
Parameter | Value | Source |
---|---|---|
Acute Oral Toxicity | Category 3 (H301) | |
Skin Irritation | Category 2 (H315) |
Comparative Analysis with Isomers
Positional Isomerism
The 2-bromo substitution on thiophene differs from 5-bromo analogs in electronic effects. The 2-position directs electrophilic reactions to the 5-position, altering reactivity patterns .
Enantiomeric Differences
The (2R) configuration may exhibit higher metabolic stability than the (2S)-enantiomer due to differential interactions with hepatic enzymes .
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